molecular formula C18H15N5O3 B14108901 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide

Katalognummer: B14108901
Molekulargewicht: 349.3 g/mol
InChI-Schlüssel: OQERAAYPDLRTEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyridin-6-yl core and an indazol-3-yl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide involves multiple steps, typically starting with the preparation of the pyrrolo[3,4-b]pyridin-6-yl core. This can be achieved through cyclization reactions involving appropriate precursors. The indazol-3-yl group is then introduced via nucleophilic substitution or coupling reactions. The final step involves the formation of the butanamide linkage, which can be accomplished through amidation reactions under controlled conditions .

Analyse Chemischer Reaktionen

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Wissenschaftliche Forschungsanwendungen

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: This compound has potential as a biochemical probe for studying various biological processes due to its ability to interact with specific molecular targets.

    Medicine: It may be explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: The compound can be utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide involves its interaction with specific molecular targets. The pyrrolo[3,4-b]pyridin-6-yl core and the indazol-3-yl group contribute to its binding affinity and specificity. This compound can modulate various biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C18H15N5O3

Molekulargewicht

349.3 g/mol

IUPAC-Name

4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(1H-indazol-3-yl)butanamide

InChI

InChI=1S/C18H15N5O3/c24-14(20-16-11-5-1-2-7-13(11)21-22-16)8-4-10-23-17(25)12-6-3-9-19-15(12)18(23)26/h1-3,5-7,9H,4,8,10H2,(H2,20,21,22,24)

InChI-Schlüssel

OQERAAYPDLRTEX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NN2)NC(=O)CCCN3C(=O)C4=C(C3=O)N=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.